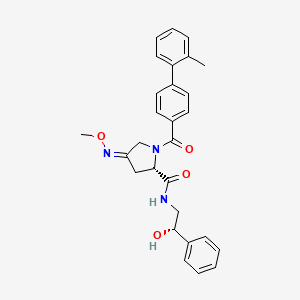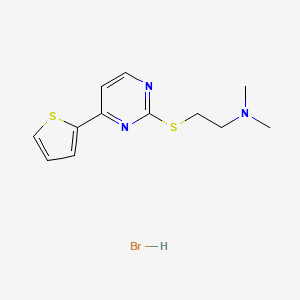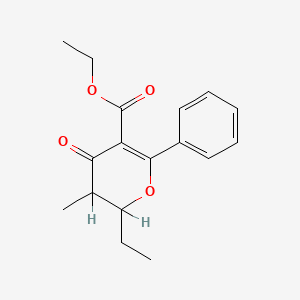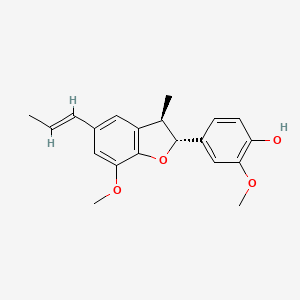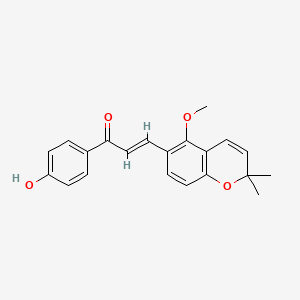
鲁比普隆
描述
鲁比普隆是一种合成的双环脂肪酸,是前列腺素 E1 的衍生物。 它主要用作治疗慢性特发性便秘、便秘型肠易激综合征和阿片类药物引起的便秘的药物 . 鲁比普隆通过激活胃肠道的氯离子通道发挥作用,增加肠道液体的分泌,从而促进排便 .
科学研究应用
鲁比普隆具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
Lubiprostone acts by specifically activating ClC-2 chloride channels, which are normal constituents of the apical membrane of the human intestine . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Cellular Effects
Lubiprostone has been shown to have significant effects on various types of cells and cellular processes. It has been found to increase serotonin, SERT, EP4, EP1, and PKA labeling in enterochromaffin cells . In addition, it has been observed to increase SERT, EP4, EP1, PKA, and Na-K-ATPase in enterocytes . Lubiprostone also enhances mucus exocytosis in goblet cells .
Molecular Mechanism
The molecular mechanism of Lubiprostone involves the activation of ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . This activation leads to the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Temporal Effects in Laboratory Settings
In a 48-week open-label study, Lubiprostone was found to be well tolerated and bowel symptoms consistently improved over 48 weeks in adult patients with chronic idiopathic constipation .
Dosage Effects in Animal Models
In animal models, Lubiprostone has been shown to improve intestinal permeability and prevent the development of atherosclerosis in apolipoprotein E–deficient mice . The study showed that Lubiprostone significantly improved the in vivo translocation of orally administered 4-kDa FITC-dextran and significantly up-regulated the RNA expression of the epithelial tight junction proteins, Zo-1 and occludin, in the ileum .
Metabolic Pathways
Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation .
Transport and Distribution
Lubiprostone induces contraction of villi and proximal colonic plicae and membrane trafficking of transporters that was more pronounced in villus/surface cells compared to the crypt . This includes increased membrane labeling for CFTR, PAT1, NKCC1, and NBCe1 and decreased membrane labeling for NHE3, DRA, and ClC-2 .
Subcellular Localization
Lubiprostone has been found to stimulate membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It suppresses NHE3/DRA trafficking and fluid absorption, and enhances mucus-mobilization and mucosal contractility .
准备方法
合成路线和反应条件
鲁比普隆的合成涉及几个关键步骤,包括还原、氧化和水解。 初始化合物经过还原形成中间产物,然后氧化和水解得到目标化合物 . 该工艺设计为可重复、易操作且成本效益高,适用于工业生产 .
工业生产方法
鲁比普隆的工业生产重点是实现高纯度和高产率。 该工艺涉及使用特定的氧化剂,如吡啶鎓氯铬酸盐和草酰氯-甲基亚砜 . 这些试剂确保中间体高效转化为最终产物,从而得到适合药用应用的高纯度鲁比普隆 .
化学反应分析
反应类型
鲁比普隆会发生各种化学反应,包括:
还原: 还原反应用于合成的初始阶段,以形成中间体.
常用试剂和条件
氧化剂: 吡啶鎓氯铬酸盐、草酰氯-甲基亚砜.
还原剂: 合成中常用的还原剂包括硼氢化钠和氢化铝锂.
主要形成的产物
相似化合物的比较
类似化合物
利那洛肽: 另一种用于治疗慢性特发性便秘和便秘型肠易激综合征的药物.
伊洛比西特: 用于治疗慢性便秘,通过抑制回肠胆汁酸转运蛋白发挥作用.
普鲁卡洛普利德: 一种血清素能神经肠道调节剂,用于治疗慢性特发性便秘.
鲁比普隆的独特性
鲁比普隆的作用机制独特,因为它特异性激活 ClC-2 氯离子通道,而其他类似化合物如利那洛肽和伊洛比西特则具有不同的机制 . 这种特异性激活导致肠道液体分泌增加和排便改善,使鲁比普隆在治疗便秘相关疾病方面特别有效 .
属性
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFOBBZOWHGYQH-MXHNKVEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861338 | |
| Record name | Amitiza | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium. | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
333963-40-9, 136790-76-6 | |
| Record name | Amitiza | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333963-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lubiprostone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amitiza | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUBIPROSTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of lubiprostone?
A1: Lubiprostone is thought to primarily act by activating chloride channel type-2 (ClC-2) [, ] located on the apical membrane of intestinal epithelial cells. This activation leads to chloride ion secretion into the intestinal lumen, followed by passive secretion of electrolytes and water. This increases the liquidity of intestinal contents, promoting gastrointestinal motility and ultimately relieving constipation [].
Q2: Are there other proposed mechanisms of action for lubiprostone?
A2: While ClC-2 activation is widely cited, research suggests lubiprostone might also exert its effects through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ]. Studies using CFTR inhibitors and CFTR knockout mice have shown significant reductions in lubiprostone's effects, indicating a possible role for CFTR [].
Q3: Does lubiprostone affect intestinal barrier function?
A3: Yes, studies have shown that lubiprostone can improve intestinal barrier function. In vitro studies using Caco-2 cells demonstrated that lubiprostone improved IFNγ-induced decreases in transepithelial electrical resistance (TEER) and reduced increases in permeability to fluorescein isothiocyanate (FITC)-labeled dextran []. This effect was associated with increased expression of the tight junction protein claudin-1 [].
Q4: Does lubiprostone interact with prostaglandin receptors?
A4: While structurally similar to prostaglandin E2, lubiprostone's interaction with prostaglandin receptors is complex and debated. Some studies suggest that lubiprostone's effects are independent of direct prostaglandin receptor activation [], while others suggest a role for EP4 receptors in mediating its protective effects against indomethacin-induced enteropathy [].
Q5: What is the molecular formula and weight of lubiprostone?
A5: Lubiprostone has the molecular formula C26H40O6 and a molecular weight of 448.58 g/mol.
Q6: What is known about the stability of lubiprostone?
A6: Lubiprostone is formulated as a soft gelatin capsule containing the drug dissolved in medium-chain triglycerides []. This formulation is designed for oral administration and requires specific handling to maintain drug stability [].
Q7: What is the pharmacokinetic profile of lubiprostone?
A7: Lubiprostone exhibits low systemic exposure after oral administration due to rapid metabolism within the gastrointestinal tract []. It reaches peak plasma concentration in approximately 1.14 hours and is primarily excreted in the urine within 48 hours []. 15-hydroxylubiprostone is a dominant active metabolite used as a pharmacokinetic indicator [].
Q8: What are the primary clinical applications of lubiprostone?
A10: Lubiprostone is primarily used for the treatment of chronic idiopathic constipation (CIC) in adults [, , ]. It is also approved for treating constipation-predominant irritable bowel syndrome (IBS-C) in women [, ].
Q9: What are the common adverse effects associated with lubiprostone?
A14: The most frequently reported adverse effects associated with lubiprostone are nausea, headache, and diarrhea [, , ]. These effects are typically mild to moderate in severity, intermittent, and of limited duration [].
Q10: Are there specific populations where lubiprostone use requires caution?
A15: A retrospective cohort study found that while lubiprostone was effective in both cancer and non-cancer patients, it was associated with a higher incidence of diarrhea and nausea in cancer patients []. This finding suggests caution is warranted in this population, particularly in those with a low body mass index (BMI) [].
Q11: How is lubiprostone metabolized?
A17: Lubiprostone is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria. This metabolism significantly reduces its systemic bioavailability [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)
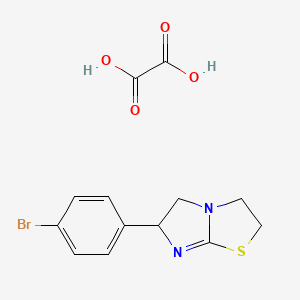
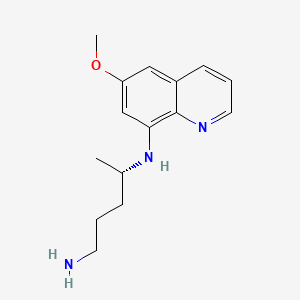

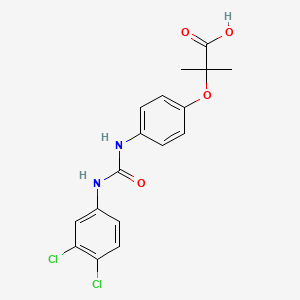
![1-(3-(3,4-dichlorophenyl)bicyclo[2.2.2]octan-2-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1675277.png)
![methyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-phenylpropanoate](/img/structure/B1675280.png)
